molecular formula C23H19N5O4S2 B1234880 [3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine

[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine

Cat. No. B1234880
M. Wt: 493.6 g/mol
InChI Key: JJXANODGAGQYSU-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethoxyphenyl)methylideneamino]-3-thiophen-2-ylsulfonyl-2-pyrrolo[3,2-b]quinoxalinamine is a quinoxaline derivative.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Sulphur-substituted Quinolines : Sulphur-substituted pyrrolo[3, 4-b]quinolines, similar in structure to the specified compound, have been synthesized and studied for their chemical properties, including reactions with primary, secondary, or tertiary amines. These compounds show potential in forming complexes and undergoing various chemical transformations (Es, Staskun, & Vuuren, 2005).

  • Synthesis of Functionalized Quinolines : Research on the efficient synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-one derivatives, which are structurally related, shows the versatility of these compounds in creating a range of functionalized quinolines, offering a broad scope for scientific exploration (Wang et al., 2014).

Applications in Antimicrobial Activity

  • Antimicrobial Properties : Investigations into sulphur-substituted pyrroloquinolines have indicated enhanced antimicrobial activity against selected pathogens, suggesting potential applications in antimicrobial drug development (Es, Staskun, & Vuuren, 2005).

  • Synthesis of Pyrrolo[3,4-d]quinoxalines for Antimicrobial Use : The creation of pyrrolo[3,4-d]quinoxalines and their pharmacological evaluation revealed promising results in antimicrobial activity, highlighting their potential as new antimicrobial agents (Farrag et al., 2011).

Optical and Fluorescent Properties

  • Optical Properties : Studies on phenylmethylidene-bis(pyrrolo[2,3-b]quinoxaline) derivatives, closely related to the target compound, have shown intriguing solvatochromic properties, indicating potential use in optical applications (Goszczycki et al., 2021).

  • Fluorescent Properties : Research on pyrrolo[2,3-b]quinoxaline derivatives containing 2-thienyl substituent, similar to the target compound, has been conducted to understand their fluorescent properties. These studies suggest applications in the field of molecular fluorescence (Goszczycki et al., 2017).

properties

Product Name

[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine

Molecular Formula

C23H19N5O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C23H19N5O4S2/c1-31-17-10-9-14(12-18(17)32-2)13-25-28-22(24)21(34(29,30)19-8-5-11-33-19)20-23(28)27-16-7-4-3-6-15(16)26-20/h3-13H,24H2,1-2H3/b25-13+

InChI Key

JJXANODGAGQYSU-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine
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[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine
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[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine
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[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine
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[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine
Reactant of Route 6
[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine

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